molecular formula C20H25ClN2OS B1669040 Cinanserin hydrochloride CAS No. 54-84-2

Cinanserin hydrochloride

Cat. No. B1669040
CAS RN: 54-84-2
M. Wt: 376.9 g/mol
InChI Key: LXGJPDKYMJJWRB-IERUDJENSA-N
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Scientific Research Applications

Cinanserin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Cinanserin hydrochloride exerts its effects primarily by antagonizing serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . This antagonistic action inhibits the binding of serotonin to these receptors, thereby modulating neurotransmitter activity. Additionally, this compound inhibits the 3C-like protease of SARS-CoV and SARS-CoV-2, which is crucial for viral replication . This dual mechanism of action makes it a valuable compound in both neurological and antiviral research.

Similar Compounds:

    Ketanserin: Another serotonin receptor antagonist with similar pharmacological properties.

    Ritanserin: A compound with similar receptor binding profiles but different therapeutic applications.

    Sarpogrelate: A serotonin receptor antagonist used primarily for its antiplatelet effects.

Uniqueness: this compound is unique due to its dual role as a serotonin receptor antagonist and an inhibitor of the 3C-like protease of coronaviruses. This combination of properties makes it particularly valuable in both neurological and antiviral research .

Safety and Hazards

Users should avoid breathing mist, gas, or vapours of Cinanserin hydrochloride . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . The compound should be handled in a well-ventilated area . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cinanserin hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the core structure: The synthesis begins with the preparation of the phenylacrylamide core.

    Functional group modifications: The core structure is then modified by introducing a dimethylamino group and a thioether linkage.

    Hydrochloride formation: The final step involves the conversion of cinanserin to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Cinanserin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

properties

IUPAC Name

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGJPDKYMJJWRB-IERUDJENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1166-34-3 (Parent)
Record name Cinanserin hydrochloride [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901018928
Record name Cinanserin hydrochloride [USAN]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54-84-2, 1166-34-3
Record name Cinanserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinanserin hydrochloride
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Record name Cinanserin hydrochloride [USAN]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride
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Record name 54-84-2
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Record name CINANSERIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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